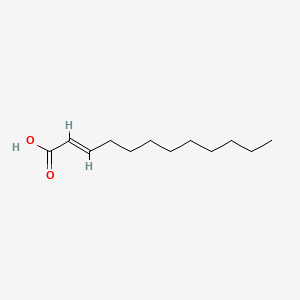

2-Dodecenoic acid

Description

2E-Lauroleic acid, also known as 2-lauroleate or 12:1, N-10 trans, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2E-Lauroleic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2E-Lauroleic acid has been primarily detected in urine. Within the cell, 2E-lauroleic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 2E-Lauroleic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 2E-lauroleic acid is involved in fatty acid biosynthesis pathway.

Structure

3D Structure

Properties

IUPAC Name |

(E)-dodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGRNGPMLVJQH-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401343611 | |

| Record name | trans-Dodec-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Dodec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1289-45-8, 4412-16-2, 32466-54-9 | |

| Record name | Dodecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodec-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-dodec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unveiling of a Ubiquitous Molecule: A Technical History of 2-Dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Simple Fatty Acid

2-Dodecenoic acid, a 12-carbon monounsaturated fatty acid, represents more than just a simple lipid. It is a molecule at the crossroads of chemical synthesis, natural product chemistry, and intricate biological signaling. Its story is not one of a singular, dramatic discovery, but rather a gradual unveiling through advances in organic synthesis and analytical chemistry. This technical guide will traverse the historical landscape of this compound, from its early chemical synthesis, which for a long time defined its existence in the scientific literature, to the eventual recognition of its presence in the natural world and the diverse roles its isomers play in biology. We will explore the foundational synthetic methodologies that made this molecule accessible to researchers and the evolution of analytical techniques that enabled its characterization.

A Molecule Born from Synthesis: The Mid-20th Century Chemical Landscape

In the annals of chemistry, the existence of a molecule is often first established not by its isolation from a natural source, but by its deliberate construction in the laboratory. Such is the case for many fundamental organic compounds, including this compound. The mid-20th century was a fertile period for the development of synthetic methodologies for fatty acids, driven by a desire to create pure standards for analytical comparison and to study the properties of these essential biological molecules.

A significant milestone in the history of this compound is the detailed and reliable synthesis of its trans isomer, a testament to the meticulous work of early organic chemists.

Key Synthetic Protocol: The Knoevenagel Condensation

One of the most robust and historically significant methods for the synthesis of α,β-unsaturated acids like trans-2-dodecenoic acid is the Knoevenagel condensation. A notable example of this is the procedure described by C. Freeman Allen and Max J. Kalm, which provided the scientific community with a clear and reproducible path to this compound.

Experimental Protocol: Synthesis of trans-2-Dodecenoic Acid via Knoevenagel Condensation [1]

Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated to form a carbon-carbon double bond. In this specific application, malonic acid provides the active hydrogen compound, and decanal is the aldehyde. Pyridine acts as a basic catalyst.

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Reagents:

-

Decanal

-

Malonic acid

-

Pyridine

-

Ether

-

Hydrochloric acid

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place decanal and a slight excess of malonic acid.

-

Catalysis: Add a catalytic amount of pyridine to the mixture.

-

Reaction: Heat the mixture gently under reflux. The reaction progress is monitored by the evolution of carbon dioxide.

-

Workup: After the reaction is complete, cool the mixture and dissolve it in ether.

-

Extraction: Transfer the ethereal solution to a separatory funnel and wash it with dilute hydrochloric acid to remove pyridine, followed by washing with water.

-

Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the ether to obtain the crude product.

-

Purification: The crude trans-2-dodecenoic acid is then purified by vacuum distillation or recrystallization.

This synthetic route provided a reliable source of trans-2-dodecenoic acid, enabling further studies of its physical and chemical properties.

The Analytical Challenge: Characterizing an Invisible Molecule

The synthesis of this compound was one part of the story; its characterization and identification, especially from complex natural mixtures, was another significant challenge. The evolution of analytical techniques was paramount to understanding the world of fatty acids.

Early Characterization Techniques (Pre-1950s)

Before the advent of modern chromatographic and spectroscopic methods, chemists relied on a combination of physical properties and chemical derivatization to identify fatty acids.[2]

| Property/Technique | Description |

| Melting Point | A fundamental physical property for crystalline solids. Mixed melting point analysis with a known standard could confirm identity. |

| Boiling Point | Determined under reduced pressure to prevent decomposition of the fatty acid at high temperatures. |

| Saponification Equivalent | The molecular weight of the fatty acid as determined by titration. |

| Iodine Value | A measure of the degree of unsaturation in the fatty acid. |

| Fractional Distillation | Separation of fatty acid methyl esters based on their boiling points.[3] |

| Low-Temperature Crystallization | Separation of saturated, monounsaturated, and polyunsaturated fatty acids based on their differential solubility at low temperatures.[2] |

These classical methods, while laborious, laid the groundwork for the initial understanding of fatty acid composition in natural fats and oils.

The Chromatographic Revolution: The Dawn of a New Era

The development of gas-liquid chromatography (GLC) in the 1950s revolutionized fatty acid analysis.[4] This technique allowed for the rapid separation and quantification of individual fatty acids from complex mixtures with unprecedented resolution.

Workflow: Fatty Acid Analysis by Gas-Liquid Chromatography (GLC)

Caption: Gas-Liquid Chromatography workflow for fatty acid analysis.

This powerful analytical tool was instrumental in identifying this compound and its isomers in a vast array of natural sources, which had been previously intractable.

From the Flask to the Field: The Natural Occurrence of this compound and Its Isomers

While the chemical synthesis of this compound was well-established, its discovery in nature came later, largely due to the advancements in analytical techniques like GLC and mass spectrometry. It is now known that this compound and its derivatives are widespread in the biological world, playing crucial roles in chemical communication and defense.

-

cis-2-Dodecenoic Acid (BDSF): This isomer was identified as a quorum-sensing signal molecule in the bacterium Burkholderia cenocepacia.[5] It is also known as the Burkholderia diffusible signal factor (BDSF) and is involved in regulating virulence and biofilm formation.[5]

-

Derivatives in Royal Jelly: Royal jelly, the exclusive food of queen bees, contains a significant amount of 10-hydroxy-2-decenoic acid, a structurally related C10 fatty acid.[6]

-

Insect Pheromones: The closely related 9-oxo-2-decenoic acid is a key component of the queen honey bee's mandibular pheromone, essential for colony cohesion and reproduction.[7]

Modern Perspectives and Future Directions

The journey of this compound from a synthetic curiosity to a recognized signaling molecule highlights the interplay between chemical synthesis and natural product discovery. The ability to synthesize specific isomers of this compound remains crucial for researchers studying its biological functions, allowing for the confirmation of structure-activity relationships and the development of probes to investigate its mechanism of action.

Future research will likely focus on:

-

Elucidating the biosynthetic pathways of this compound and its derivatives in various organisms.

-

Discovering novel biological roles of this compound in different species.

-

Exploring the potential of this compound and its analogs as novel therapeutic agents, for example, in the context of anti-biofilm strategies.

The history of this compound is a compelling example of how fundamental chemical research provides the tools and knowledge necessary to unlock the secrets of the natural world. Its story continues to unfold as new analytical technologies and biological questions emerge.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aocs.org [aocs.org]

- 3. FA analysis History | Cyberlipid [cyberlipid.gerli.com]

- 4. Fatty acid analysis | Cyberlipid [cyberlipid.gerli.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C12H22O2 | CID 96204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Natural Sources and Producers of 2-Dodecenoic Acid

Introduction: The Significance of a Microbial Messenger

2-Dodecenoic acid (C12:1), a twelve-carbon unsaturated fatty acid, represents a fascinating nexus of microbiology, chemical ecology, and drug development. While found in trace amounts in select flora and fauna, its primary role in nature is as a sophisticated signaling molecule within the microbial world. Specifically, its cis isomer, known as cis-2-dodecenoic acid, is a pivotal member of the Diffusible Signal Factor (DSF) family of quorum-sensing (QS) molecules.[1] In bacteria, quorum sensing is a cell-to-cell communication mechanism that allows populations to coordinate gene expression and collective behaviors, such as biofilm formation, virulence factor production, and antibiotic resistance, once a certain cell density is reached.

This guide provides a comprehensive technical overview of the natural sources and producers of this compound, with a primary focus on the microbial systems that synthesize it. We will delve into the biosynthetic pathways, detail robust experimental methodologies for its extraction and characterization, and explore its significance for researchers in microbiology and therapeutic development. The insights provided herein are designed to equip scientists and drug development professionals with the foundational knowledge required to investigate and potentially exploit this influential microbial messenger.

Section 1: Primary Producers: The Microbial Kingdom

The most significant and well-characterized producers of this compound are bacteria, where it functions as a critical intercellular signal. Its production is not widespread but is notably concentrated in specific Gram-negative pathogens.

Burkholderia cenocepacia and the BDSF Signal

The bacterium Burkholderia cenocepacia, an opportunistic pathogen particularly dangerous for individuals with cystic fibrosis, is the most prominent producer of cis-2-dodecenoic acid.[2] In this organism, the molecule is specifically named BDSF (Burkholderia Diffusible Signal Factor*).[3][4] BDSF is a central regulator in the B. cenocepacia QS network, working in concert with other signaling systems, such as those based on N-acyl-homoserine lactones (AHLs), to control a suite of phenotypes.[5][6]

The production of BDSF is tightly regulated and typically peaks during the late logarithmic to early stationary phase of bacterial growth, coinciding with the high cell densities required for coordinated group behaviors.[7] Its functions include modulating biofilm maturation, swarming motility, and the expression of virulence factors, making the BDSF signaling pathway a compelling target for anti-infective therapeutic strategies.[2][8]

Related DSF Signals in Other Pathogens

While B. cenocepacia is the archetypal producer of cis-2-dodecenoic acid, other pathogenic bacteria produce structurally and functionally related molecules that belong to the DSF family. Understanding these analogues provides crucial context for the broader role of α,β-unsaturated fatty acids in bacterial communication.

-

Xanthomonas campestris : This plant pathogen produces DSF (cis-11-methyl-2-dodecenoic acid). The core structure is very similar to BDSF, featuring the same C12 backbone and cis-double bond at the C-2 position, but with an additional methyl group near the terminus.[2]

-

Xylella fastidiosa : A significant plant pathogen, Xylella produces a range of DSFs, including molecules with longer acyl chains (C12 to C18), demonstrating the diversity within this signal family.[9][10]

The conservation of the α,β-unsaturated fatty acid motif across different bacterial genera highlights its evolutionary importance as a reliable chemical signal for regulating microbial communities.

| Signaling Molecule | Chemical Name | Primary Producer Organism | Citation(s) |

| BDSF | cis-2-Dodecenoic acid | Burkholderia cenocepacia | [2][3] |

| DSF | cis-11-Methyl-2-dodecenoic acid | Xanthomonas campestris | [2] |

| XfDSF | Various (C12-C18) | Xylella fastidiosa | [9][10] |

Section 2: Biosynthesis of cis-2-Dodecenoic Acid (BDSF)

The synthesis of BDSF and related DSF molecules is intrinsically linked to the bacterium's primary fatty acid biosynthesis (FAS) pathway. The key enzyme responsible for diverting an intermediate from FAS to produce the signaling molecule is RpfF .[11][12]

The Role of the RpfF Enzyme

RpfF is a bifunctional enzyme belonging to the crotonase superfamily.[8][11] It possesses two critical catalytic activities:

-

3-Hydroxyacyl-ACP Dehydratase: This activity introduces the characteristic α,β (C-2) double bond.

-

Thioesterase: This activity cleaves the completed fatty acid from its acyl carrier protein (ACP), releasing it as a free fatty acid.[10][11]

The synthesis process begins with a C12 intermediate of the FAS II cycle, 3-hydroxydodecanoyl-ACP. RpfF acts on this substrate, first creating a cis-2-dodecenoyl-ACP intermediate through its dehydratase function, and then hydrolyzing the thioester bond to release free cis-2-dodecenoic acid (BDSF) into the cytoplasm, from where it is exported out of the cell.[11]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the pivotal role of RpfF in shunting a precursor from the standard fatty acid synthesis pathway to generate the BDSF signal.

Caption: Biosynthesis of BDSF via the RpfF enzyme from a fatty acid pathway intermediate.

Section 3: Other Natural Sources

While microorganisms are the primary producers, this compound has been identified in other natural contexts, though information regarding its synthesis and ecological role in these organisms is limited.

-

Plants: The essential oil of Eryngium foetidum (Apiaceae), a culinary herb, has been shown to contain this compound, with one analysis of a Vietnamese specimen reporting it as a major component (15.5%).[13][14] Both cis and trans isomers have been reported in different analyses of the plant's essential oil.[6][15] The biosynthetic pathway in this plant has not been elucidated.

-

Animals: Early lipid profiling studies identified this compound as a constituent in the earthworm Lumbricus terrestris.[16] However, more recent and detailed analyses of the earthworm's fatty acid composition do not highlight this specific unsaturated fatty acid, instead focusing on a complex mixture of saturated, monounsaturated, and polyunsaturated fatty acids derived from diet and endogenous synthesis.[2][7] Its quantitative significance and origin (endogenous vs. dietary/microbial) in this organism remain unclear.

Section 4: Experimental Methodologies

For researchers aiming to study this compound, robust protocols for its extraction from microbial cultures and subsequent characterization are essential. The causality behind these experimental choices lies in the molecule's chemical nature as a medium-chain fatty acid with moderate polarity.

Protocol 1: Cultivation of Burkholderia cenocepacia for BDSF Production

Rationale: The goal is to grow the bacteria to a high cell density to ensure maximal activation of the quorum-sensing system and subsequent production of BDSF. Luria-Bertani (LB) medium provides the rich nutrient source necessary for achieving this density.

Methodology:

-

Inoculation: Aseptically inoculate 500 mL of sterile Luria-Bertani (LB) broth in a 2 L baffled flask with a single colony of Burkholderia cenocepacia (e.g., strain J2315).[7][8]

-

Incubation: Incubate the culture at 37°C with vigorous agitation (approx. 200 rpm) to ensure adequate aeration.

-

Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Harvesting: Harvest the culture in the late stationary phase (typically 16-24 hours), when BDSF concentration is at its peak.[7] An OD₆₀₀ of >5.0 is expected.

Protocol 2: Extraction of this compound from Culture Supernatant

Rationale: this compound is secreted into the culture medium. A liquid-liquid extraction is employed to separate this moderately nonpolar fatty acid from the aqueous, polar medium. Ethyl acetate is an effective solvent for this purpose, offering good recovery and being relatively easy to remove due to its volatility. Acidification of the medium protonates the carboxyl group of the fatty acid, neutralizing its charge and significantly increasing its solubility in the organic solvent.

Methodology:

-

Cell Removal: Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

-

Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask.

-

Acidification: Adjust the pH of the supernatant to ~3.0 using a strong acid (e.g., 6M HCl). This step is critical for efficient extraction.

-

Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v).[7]

-

Mixing: Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate. The top layer is the organic (ethyl acetate) phase containing the BDSF.

-

Collection & Repetition: Drain and collect the upper organic phase. To maximize recovery, repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.[7]

-

Drying and Concentration: Pool the organic extracts. Dry the extract by passing it over anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.

-

Storage: Re-dissolve the dried extract in a small, known volume of methanol or acetonitrile for analysis and store at -20°C.

Protocol 3: Characterization and Quantification by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying fatty acids. Due to their polarity, fatty acids require derivatization to increase their volatility for GC analysis. Methylation to form Fatty Acid Methyl Esters (FAMEs) is a common and robust method.[4][17] Silylation is another effective alternative.[5][18]

Methodology:

-

Derivatization to FAMEs:

-

To the dried extract from Protocol 2, add 1 mL of 12% Boron Trifluoride-Methanol (BF₃-Methanol).[17][19]

-

Heat the sample in a sealed vial at 60°C for 10 minutes.

-

Cool the vial, then add 1 mL of water and 1 mL of hexane.

-

Vortex thoroughly and allow the phases to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the hexane layer to a clean GC vial.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or mid-polarity capillary column is suitable (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[19]

-

Injection: Inject 1 µL of the hexane extract in splitless mode.

-

Oven Program: A typical temperature program starts at 150°C, ramps to 270°C at 10°C/min, then ramps to 310°C.[20] This program must be optimized for the specific instrument and column.

-

Mass Spectrometry: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

-

Data Analysis:

-

Identification: Identify the this compound methyl ester peak by its retention time compared to an authentic standard and by its characteristic mass spectrum.

-

Quantification: Prepare a standard curve using an authentic standard of this compound subjected to the same derivatization and analysis procedure. Quantify the amount in the sample by comparing its peak area to the standard curve. For higher accuracy, use of a deuterated internal standard is recommended.[20]

-

Experimental Workflow Visualization

Caption: Workflow for the cultivation, extraction, and analysis of this compound.

Conclusion

This compound, particularly in its cis isomeric form (BDSF), is a potent and specific signaling molecule primarily produced by pathogenic bacteria like Burkholderia cenocepacia. Its biosynthesis is elegantly integrated with the cell's core fatty acid metabolism through the action of the specialized RpfF enzyme. While minor occurrences have been noted in the plant and animal kingdoms, the overwhelming body of research points to its role as a microbial messenger. The ability of BDSF to regulate virulence and biofilm formation has positioned its signaling pathway as a high-value target for the development of novel anti-infective agents. The experimental protocols detailed in this guide provide a validated framework for researchers and drug developers to reliably isolate and quantify this molecule, paving the way for further discoveries in the intricate language of bacterial communication.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Endogenous lipids of the earthworm Lumbricus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 4. jfda-online.com [jfda-online.com]

- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. research.tue.nl [research.tue.nl]

- 15. researchgate.net [researchgate.net]

- 16. Lipids of the earthworm Lumbricus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 18. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography. | Sigma-Aldrich [merckmillipore.com]

- 19. researchgate.net [researchgate.net]

- 20. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 2-Dodecenoic Acid in Burkholderia: From Core Pathway to Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Burkholderia, a genus of protean bacteria, encompasses species ranging from potent opportunistic pathogens to beneficial environmental microbes. A key molecule in the communication and virulence of many pathogenic Burkholderia species, particularly those within the Burkholderia cepacia complex (Bcc), is cis-2-dodecenoic acid. This fatty acid signaling molecule, also known as Burkholderia Diffusible Signal Factor (BDSF), functions as a quorum-sensing signal, orchestrating collective behaviors such as biofilm formation, motility, and the expression of virulence factors.[1][2][3] Understanding the biosynthesis of BDSF is therefore critical for developing novel therapeutic strategies to combat Burkholderia infections. This guide provides a comprehensive technical overview of the BDSF biosynthesis pathway, its genetic regulation, and detailed methodologies for its study, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Burkholderia and BDSF Signaling

The Burkholderia cepacia complex (Bcc) is a group of opportunistic pathogens notorious for causing severe and chronic respiratory infections in individuals with cystic fibrosis and other immunocompromised patients.[1] The success of these pathogens is partly attributable to sophisticated cell-to-cell communication systems, known as quorum sensing (QS), which allow the bacteria to coordinate gene expression in a cell-density-dependent manner. Burkholderia cenocepacia, a particularly virulent member of the Bcc, utilizes at least two major QS systems: one based on N-acyl homoserine lactones (AHLs) and another centered on the diffusible signal factor, BDSF (cis-2-dodecenoic acid).[1][4]

BDSF is a central regulator in B. cenocepacia, influencing not only its own set of target genes but also modulating the AHL signaling pathway.[2][5] Its production is directly linked to virulence; mutants unable to synthesize BDSF show reduced expression of virulence factors, such as metalloproteases, and are attenuated in infection models.[2][4] Given its pivotal role in pathogenicity, the enzymatic machinery responsible for BDSF biosynthesis presents a compelling target for the development of anti-virulence therapies.

The Core Biosynthesis Pathway of cis-2-Dodecenoic Acid (BDSF)

The synthesis of BDSF is elegantly integrated into the bacterium's primary metabolism, specifically the fatty acid biosynthesis (FAS) pathway. The key enzyme responsible for its production is encoded by the rpfF gene (e.g., BCAM0581 in B. cenocepacia J2315), which produces a bifunctional crotonase homolog.[2][6] This enzyme, RpfFBc, exhibits both dehydratase and thioesterase activities, enabling a direct two-step conversion of a fatty acid intermediate into the final signaling molecule.[2][6][7]

The biosynthesis proceeds as follows:

-

Substrate Interception: The RpfFBc enzyme intercepts the intermediate 3-hydroxydodecanoyl-acyl carrier protein (ACP) from the fatty acid synthesis cycle.[2][7]

-

Dehydration: The dehydratase activity of RpfFBc catalyzes the removal of a water molecule from 3-hydroxydodecanoyl-ACP, forming a double bond and yielding ** cis-2-dodecenoyl-ACP**.[7]

-

Thioesterase Cleavage: The thioesterase activity of RpfFBc then cleaves the acyl chain from the ACP, releasing the free fatty acid, ** cis-2-dodecenoic acid (BDSF)**.[2][7]

This direct conversion from a FAS intermediate is an efficient mechanism for producing a signaling molecule, tightly linking its availability to the cell's metabolic state.

Genetic Regulation of BDSF Synthesis and Signaling

The production of BDSF is not constitutive; it is tightly regulated to ensure the signal is produced at the appropriate time and concentration. The expression of the rpfFBc gene is positively controlled by a novel two-component system, RqpSR .[2] This system allows the cell to integrate other signals to modulate BDSF production.

Once synthesized and secreted, BDSF acts as a signal that is perceived by the receptor RpfR . This receptor is a complex modular protein containing PAS, GGDEF, and EAL domains.[5] The binding of BDSF to the PAS domain of RpfR stimulates its phosphodiesterase (PDE) activity, which resides in the EAL domain. This leads to the degradation of the intracellular second messenger, cyclic dimeric GMP (c-di-GMP) .[5][8][9] The resulting decrease in c-di-GMP levels alters the activity of downstream effectors, including transcriptional regulators, ultimately leading to changes in gene expression for virulence, biofilm formation, and motility.[5][8]

This signaling cascade demonstrates a sophisticated integration of an external quorum sensing signal (BDSF) with an internal second messenger (c-di-GMP) to control complex cellular behaviors.

Experimental Methodologies for Studying BDSF Biosynthesis

Investigating the BDSF pathway requires a multi-faceted approach combining genetic, biochemical, and analytical techniques. The protocols described below are foundational for confirming gene function, analyzing regulation, and quantifying signal production.

Protocol 1: Genetic Deletion of rpfF to Confirm its Role in BDSF Synthesis

The causality of the rpfF gene in BDSF production is definitively established by creating a markerless in-frame deletion mutant and observing the loss of BDSF production. The I-SceI homing endonuclease system is an effective method for this purpose in multidrug-resistant bacteria like B. cenocepacia.[10]

Step-by-Step Methodology:

-

Construct the Deletion Vector:

-

Amplify via PCR the upstream and downstream regions (approx. 1 kb each) flanking the rpfF gene from B. cenocepacia genomic DNA.

-

Clone these two fragments into a suicide vector (e.g., pENTRPEX18Tp-SceI-pheS) on either side of the I-SceI recognition site. This creates the gene replacement vector.[11]

-

Transform the final construct into an E. coli donor strain (e.g., a λpir strain).

-

-

First Recombination Event (Integration):

-

Transfer the deletion vector from the E. coli donor to B. cenocepacia via triparental mating.

-

Select for merodiploids (single-crossover recombinants) on agar plates containing an appropriate antibiotic for the vector (e.g., trimethoprim) and a counter-selective antibiotic for E. coli.

-

Verify integration at the correct locus using colony PCR.

-

-

Second Recombination Event (Excision):

-

Expression of I-SceI creates a double-strand break at the integrated I-SceI site, stimulating a second homologous recombination event.

-

This second crossover can either revert to the wild-type genotype or result in the desired gene deletion.

-

Screening and Confirmation:

-

Select for clones that have lost the suicide vector backbone. This can be done using counter-selection markers like pheS.

-

Screen the resulting colonies by PCR using primers that flank the rpfF gene. The PCR product from the deletion mutant will be smaller than the wild-type product.

-

Confirm the absence of BDSF production in the confirmed ΔrpfF mutant using the analytical methods described in Protocol 3.

-

Protocol 2: Analysis of rpfF Gene Expression using qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcriptional levels of rpfF under various conditions or in different genetic backgrounds (e.g., in an rqpR mutant vs. wild-type).

Step-by-Step Methodology:

-

RNA Extraction:

-

Grow Burkholderia cultures to the desired growth phase (e.g., mid-log or stationary).

-

Harvest cells by centrifugation.

-

Extract total RNA using a commercial kit (e.g., RNeasy from Qiagen) or a Trizol-based method.[12] It is critical to work in an RNase-free environment.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture. A typical 20 µL reaction includes: SYBR Green Master Mix, forward and reverse primers for rpfF, and the diluted cDNA template.[13]

-

Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control to check for genomic DNA contamination.

-

Use primers for a housekeeping gene (e.g., 16S rRNA or rpoD) as an internal control for data normalization.

-

-

Data Analysis:

-

Run the qPCR plate on a real-time PCR instrument. A typical thermal profile includes an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[13][14]

-

Determine the cycle threshold (Ct) values.

-

Calculate the relative expression of rpfF using the ΔΔCt method, normalizing the data to the housekeeping gene.

-

Protocol 3: Extraction and Quantification of BDSF from Culture Supernatants

This protocol details the extraction of BDSF from bacterial cultures for subsequent analysis and quantification by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]

Step-by-Step Methodology:

-

Culture Growth and Supernatant Collection:

-

Grow B. cenocepacia (wild-type and ΔrpfF mutant as a negative control) in a suitable liquid medium (e.g., Luria-Bertani broth) with agitation at 37°C to the stationary phase, where BDSF accumulation is typically maximal.

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Carefully collect the cell-free supernatant.

-

-

Solvent Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate (1:1 v/v) and mix vigorously for 5 minutes. Allow the phases to separate.

-

Collect the upper organic (ethyl acetate) phase.

-

Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.[15]

-

-

Drying and Concentration:

-

Pool the ethyl acetate extracts.

-

Evaporate the solvent to dryness using a rotary evaporator.

-

Resuspend the dried crude extract in a small volume of methanol for analysis or further purification. Store at -20°C.

-

-

Quantification by HPLC:

-

Prepare a standard curve using a pure cis-2-dodecenoic acid standard of known concentrations.

-

Set up an HPLC system with a C18 column.[15]

-

Use a mobile phase gradient, for example, 65% to 100% methanol in water with 0.01% formic acid.[15]

-

Inject the resuspended extract and the standards.

-

Determine the concentration of BDSF in the sample by comparing its peak area to the standard curve.

-

Data Presentation: Impact of BDSF on Virulence

The functional consequence of disrupting the BDSF biosynthesis pathway can be quantified using various infection models. The data consistently show that the absence of BDSF leads to a significant reduction in virulence.

Table 1: Attenuation of Virulence in a ΔrpfF Mutant of B. cenocepacia

| Infection Model | Wild-Type Strain (J2315) | ΔrpfF Mutant | Complemented Mutant (ΔrpfF + rpfF) | Key Finding | Reference |

| Zebrafish Survival | Low Survival Rate | Significantly Higher Survival Rate | Restored Low Survival Rate | BDSF is essential for full virulence in a vertebrate host. | [4] |

| Macrophage Survival | High Intracellular Survival | Significantly Reduced Intracellular Survival | Restored High Survival | BDSF is required for survival within host immune cells. | [16] |

| Galleria mellonella (Wax Moth Larvae) | High Mortality | Significantly Lower Mortality | Restored High Mortality | The BDSF pathway is a key determinant of pathogenicity in an invertebrate model. | [16] |

Implications for Drug Development

The essential role of the RpfF enzyme and the BDSF signaling pathway in Burkholderia virulence makes it an attractive target for novel anti-infective therapies. Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, drugs that inhibit virulence pathways offer a more subtle approach.

Potential Therapeutic Strategies:

-

Enzyme Inhibition: Developing small molecule inhibitors that specifically target the active site of the RpfFBc enzyme would directly block the production of BDSF. This would disarm the bacteria without killing them, potentially reducing the likelihood of resistance development.

-

Signal Antagonism: Designing structural analogs of BDSF that can bind to the RpfR receptor without activating its phosphodiesterase activity could competitively inhibit the signaling pathway.[4] This would disrupt the coordination of virulence gene expression.

Targeting this pathway represents a promising "anti-virulence" strategy to mitigate the severity of Burkholderia infections, particularly in vulnerable patient populations.

Conclusion and Future Directions

The biosynthesis of cis-2-dodecenoic acid in Burkholderia is a well-defined pathway critical for the bacterium's ability to cause disease. It is centered on the bifunctional enzyme RpfF, which converts a fatty acid intermediate into the BDSF signal. This signal, in turn, modulates a complex regulatory network via the RpfR receptor and the second messenger c-di-GMP. The detailed experimental protocols provided herein offer a robust framework for researchers to further probe this system. Future research should focus on high-throughput screening for RpfF inhibitors and further elucidating the downstream targets of the BDSF/c-di-GMP signaling cascade. A deeper understanding of this pathway will undoubtedly pave the way for innovative therapeutic interventions against this challenging opportunistic pathogen.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nzytech.com [nzytech.com]

- 4. researchgate.net [researchgate.net]

- 5. The mntH gene of Burkholderia cenocepacia influences motility and quorum sensing to control virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Burkholderia cenocepacia biofilm formation by RpoN and the c‐di‐GMP effector BerB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Burkholderia cenocepacia BDSF Quorum Sensing Fatty Acid is Synthesized by a Bifunctional Crotonase Homologue Having Both Dehydratase and Thioesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Burkholderia cenocepacia integrates cis-2-dodecenoic acid and cyclic dimeric guanosine monophosphate signals to control virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Burkholderia cenocepacia integrates cis-2-dodecenoic acid and cyclic dimeric guanosine monophosphate signals to control virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Markerless Deletion Method for Genetic Manipulation of Burkholderia cenocepacia and Other Multidrug-Resistant Gram-Negative Bacteria | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. stackscientific.nd.edu [stackscientific.nd.edu]

- 13. Development of a novel sequence based real-time PCR assay for specific and sensitive detection of Burkholderia pseudomallei in clinical and environmental matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sitesv2.anses.fr [sitesv2.anses.fr]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Tyrosine Phosphorylation and Dephosphorylation in Burkholderia cenocepacia Affect Biofilm Formation, Growth under Nutritional Deprivation, and Pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dispersal Signal: A Technical Guide to the Mechanism of Action of 2-Dodecenoic Acid on Biofilms

Introduction: The Biofilm Challenge and a Novel Signaling Molecule

Bacterial biofilms represent a formidable challenge in clinical and industrial settings. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit remarkable tolerance to conventional antimicrobial agents and host immune responses.[1][2] This resilience makes biofilm-associated infections persistent and difficult to eradicate. Consequently, there is a pressing need for innovative strategies that can disrupt the biofilm lifecycle.

One of the most promising avenues of research involves targeting the intricate cell-to-cell communication networks that govern biofilm formation and dispersal. A key player in this field is cis-2-dodecenoic acid (BDSF), a fatty acid signaling molecule originally identified in Burkholderia cenocepacia.[3][4] BDSF belongs to the diffusible signal factor (DSF) family of quorum-sensing molecules and has been shown to induce the dispersal of biofilms across a broad range of bacterial species, including both Gram-positive and Gram-negative pathogens.[1][3] This technical guide provides an in-depth exploration of the mechanism of action of 2-dodecenoic acid, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential as an anti-biofilm agent.

Core Mechanism of Action: A Signaling Cascade Triggering Biofilm Dispersal

The action of this compound is not one of direct bactericidal activity at physiologically relevant concentrations; rather, it functions as a potent signaling molecule that triggers a cascade of events leading to the dissolution of the biofilm matrix and the release of planktonic bacteria.[5] This process is primarily mediated through the modulation of intracellular second messenger signaling, specifically involving cyclic dimeric guanosine monophosphate (c-di-GMP).

The RpfR Receptor and Modulation of Cyclic di-GMP Levels

In Burkholderia cenocepacia, the primary receptor for BDSF is the cytoplasmic protein RpfR.[6] RpfR is a multi-domain protein containing a Per-ARNT-Sim (PAS) domain, which directly binds to BDSF, and GGDEF and EAL domains, which are responsible for the synthesis and degradation of c-di-GMP, respectively.[6][7]

Upon binding of BDSF to the PAS domain, a conformational change is induced in RpfR, which allosterically activates its EAL domain's phosphodiesterase (PDE) activity.[6] This heightened PDE activity leads to the rapid degradation of intracellular c-di-GMP.[6][8] The reduction in c-di-GMP levels is a critical switch that shifts the bacterial cells from a sessile, biofilm-forming state to a motile, planktonic state. High intracellular concentrations of c-di-GMP are generally associated with the production of adhesins and EPS, promoting biofilm formation, while low levels favor motility and dispersal.

Downstream Effects: Gene Regulation and Matrix Degradation

The decrease in c-di-GMP concentration initiates a downstream regulatory cascade that ultimately leads to the dispersal of the biofilm. This involves the differential expression of a large number of genes. Transcriptomic studies have revealed that BDSF signaling affects genes involved in:

-

Motility and Chemotaxis: Upregulation of genes associated with flagellar synthesis and chemotaxis, promoting the movement of dispersed cells.

-

Extracellular Polymeric Substance (EPS) Production: Downregulation of genes responsible for the synthesis of key matrix components, such as polysaccharides and extracellular DNA (eDNA).[5]

-

Virulence Factor Expression: Modulation of virulence-associated genes, which can impact the pathogenicity of the bacteria.[4]

The precise downstream effectors that link c-di-GMP levels to gene expression can vary between bacterial species. However, the overarching principle remains the same: this compound acts as an external cue that is translated into an internal signal (lowered c-di-GMP), which in turn reprograms the bacterial cells for a planktonic lifestyle.

Quantitative Analysis of this compound Activity

The efficacy of this compound in inhibiting biofilm formation and inducing dispersal varies depending on the bacterial species and the experimental conditions. The following table summarizes key quantitative data from the literature.

| Bacterial Species | Assay Type | Effective Concentration of this compound | Effect Observed | Reference |

| Staphylococcus aureus (MRSA) | Biofilm Inhibition | 125 µg/mL | Inhibition of biofilm formation | [6] |

| Staphylococcus aureus (MRSA) | Growth Inhibition | ≥ 500 µg/mL | Inhibition of bacterial growth | [6] |

| Escherichia coli & Klebsiella pneumoniae | Biofilm Dispersal | 310 nM | >3-fold increase in planktonic cells | [7] |

| Escherichia coli & Klebsiella pneumoniae | Biofilm Prevention | 310 nM | Significant prevention of biofilm formation | [7] |

| Pseudomonas aeruginosa PAO1 | Biofilm Prevention | 2.5 nM | Significant reduction in biofilm thickness and biomass | [1] |

| Salmonella enterica | Biofilm Dispersal | 310 nM | >2-fold increase in planktonic cells | [5] |

| Bacillus cereus | Biofilm Dispersal | 310 nM | Significant increase in planktonic cells | [5] |

Experimental Protocols for Studying this compound's Effects

To facilitate further research into the anti-biofilm properties of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Biofilm Formation and Dispersal Assay (Crystal Violet Method)

This is a high-throughput method to quantify the total biomass of a biofilm.

Materials:

-

96-well sterile, flat-bottomed polystyrene microtiter plates

-

Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid in water

-

Microplate reader

Protocol:

-

Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a starting OD600 of approximately 0.01.

-

Biofilm Formation:

-

For Inhibition Assay: Add 100 µL of the diluted bacterial culture and 100 µL of the desired concentration of this compound (or vehicle control) to each well.

-

For Dispersal Assay: Add 200 µL of the diluted bacterial culture to each well and incubate for 24-48 hours at 37°C to allow for biofilm formation. After incubation, carefully remove the planktonic cells and add 200 µL of fresh medium containing the desired concentration of this compound.

-

-

Incubation: Incubate the plate statically for 24-48 hours at 37°C in a humidified chamber.

-

Washing: Carefully aspirate the medium from each well. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

-

Drying: Invert the plate on a paper towel and allow it to air dry completely.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance at 595 nm using a microplate reader.

Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy - CLSM)

CLSM allows for the three-dimensional visualization of biofilm structure and the viability of the embedded cells.

Materials:

-

Glass-bottom dishes or flow cells

-

Bacterial culture

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains)

-

Confocal microscope

Protocol:

-

Biofilm Growth: Grow biofilms on the glass surface of the dish or flow cell as described for the crystal violet assay.

-

Staining:

-

Carefully remove the medium and gently wash the biofilm with PBS.

-

Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide).

-

Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-20 minutes.

-

-

Washing: Gently rinse the biofilm with PBS to remove excess stain.

-

Imaging:

-

Mount the sample on the confocal microscope.

-

Acquire z-stack images using appropriate laser excitation and emission filters for the chosen fluorescent dyes.

-

Use imaging software to reconstruct 3D images of the biofilm.

-

Transcriptomic Analysis (RNA-seq)

RNA-sequencing provides a global view of the changes in gene expression in response to this compound.

Materials:

-

Biofilm cultures (treated and untreated)

-

RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)

-

RNA extraction kit suitable for bacteria

-

DNase I

-

Ribosomal RNA (rRNA) depletion kit

-

Next-generation sequencing (NGS) library preparation kit

-

NGS platform

Protocol:

-

Sample Collection:

-

Grow biofilms with and without this compound.

-

Harvest the biofilm cells by scraping or sonication.

-

Immediately stabilize the RNA by adding an RNA stabilization solution.

-

-

RNA Extraction:

-

Lyse the bacterial cells using enzymatic and/or mechanical methods.

-

Extract total RNA using a commercial kit, following the manufacturer's protocol.

-

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

rRNA Depletion: Remove the highly abundant ribosomal RNA from the total RNA sample using a specific rRNA depletion kit.[9]

-

Library Preparation:

-

Fragment the mRNA.

-

Synthesize cDNA.

-

Ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on an NGS platform.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Map the reads to the reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes regulated by this compound.

-

Visualizing the Mechanism and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.

Caption: Signaling pathway of this compound (BDSF) leading to biofilm dispersal.

Caption: Experimental workflows for studying the effects of this compound on biofilms.

Conclusion and Future Directions

This compound represents a significant advancement in our understanding of biofilm regulation and offers a promising new strategy for their control. Its mechanism of action, centered on the disruption of c-di-GMP signaling, highlights the potential of targeting bacterial communication to overcome biofilm-associated challenges. The ability of BDSF to induce dispersal at nanomolar concentrations and its broad-spectrum activity make it an attractive candidate for further development as a standalone anti-biofilm agent or as an adjunct to conventional antibiotics.[5][7]

Future research should focus on elucidating the specific downstream targets of the BDSF-RpfR-c-di-GMP signaling pathway in a wider range of clinically relevant pathogens. Furthermore, preclinical and clinical studies are warranted to evaluate the in vivo efficacy and safety of this compound and its analogs. The insights and methodologies presented in this guide provide a solid foundation for these future endeavors, paving the way for the development of novel therapeutics to combat the persistent threat of bacterial biofilms.

References

- 1. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudomonas aeruginosa Biofilm Formation and Its Control [mdpi.com]

- 3. Crystal violet assay [bio-protocol.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An improved bacterial single-cell RNA-seq reveals biofilm heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

A Deep Dive into 2-Dodecenoic Acid: A Key Modulator in Microbial Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Novel Signaling Molecule in Microbial Warfare

In the intricate world of microbial communication, small molecules often orchestrate complex behaviors that are central to the success of pathogenic microorganisms. Among these, the fatty acid signaling molecule, cis-2-dodecenoic acid (also known as Burkholderia diffusible signal factor or BDSF), has emerged as a pivotal player in regulating virulence, biofilm formation, and antibiotic resistance.[1][2] This guide provides a comprehensive technical overview of cis-2-dodecenoic acid, from its fundamental chemical properties to its multifaceted roles in microbial pathogenesis and its potential as a therapeutic target. We will delve into the causality behind experimental choices, provide detailed methodologies for its study, and explore its interactions with both microbial and host systems.

I. The Chemical and Biological Identity of cis-2-Dodecenoic Acid

cis-2-Dodecenoic acid is a medium-chain unsaturated fatty acid. Its structure, characterized by a 12-carbon chain with a cis-double bond between the second and third carbons, is crucial for its biological activity.

Biosynthesis and Chemical Properties

The biosynthesis of BDSF in Burkholderia cenocepacia is catalyzed by the bifunctional enzyme RpfFBc, which possesses both enoyl-CoA hydratase and thioesterase activities.[3] The production of cis-2-dodecenoic acid is often growth-phase dependent, with peak accumulation observed in the late logarithmic to early stationary phase of bacterial growth.

Table 1: Physicochemical Properties of cis-2-Dodecenoic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [4] |

| Molecular Weight | 198.30 g/mol | [4] |

| Appearance | Colorless oil | [5] |

| Boiling Point | 102-103 °C at 0.5 mmHg | [5] |

| Solubility | Soluble in DMSO | [6] |

II. The Central Role of cis-2-Dodecenoic Acid in Microbial Pathogenesis

The significance of cis-2-dodecenoic acid in microbial pathogenesis lies in its ability to act as a signaling molecule, influencing a range of behaviors critical for infection.

A. Quorum Sensing and Interspecies Communication

cis-2-Dodecenoic acid is a key component of the Diffusible Signal Factor (DSF) family of quorum-sensing signals.[3] In Burkholderia cenocepacia, BDSF perception is mediated by the receptor protein RpfR, which in turn modulates intracellular levels of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[3] This signaling cascade regulates virulence factors, motility, and biofilm formation.[3]

Beyond intraspecies signaling, BDSF facilitates interspecies and even inter-kingdom communication. It has been shown to interfere with the quorum-sensing systems of other pathogens, such as Pseudomonas aeruginosa, leading to a downregulation of their virulence factors.[1]

B. Biofilm Formation and Dispersion: A Double-Edged Sword

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics.[2] cis-2-Dodecenoic acid has a profound impact on biofilm dynamics.

-

Inhibition of Biofilm Formation: At certain concentrations, cis-2-dodecenoic acid can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm development.

-

Induction of Biofilm Dispersion: Perhaps its most well-documented effect is the induction of biofilm dispersal.[2] It can trigger the release of cells from established biofilms of a wide range of both Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[7] This dispersion renders the bacteria more susceptible to conventional antimicrobial agents.

C. Enhancing Antimicrobial Susceptibility

A crucial aspect of cis-2-dodecenoic acid's potential in clinical applications is its ability to potentiate the effects of antibiotics. By dispersing biofilms and reverting persister cells—dormant, antibiotic-tolerant cells within a biofilm—to a metabolically active state, it makes them vulnerable to traditional antimicrobial treatments.[8][9] This synergistic effect has been observed with a variety of antibiotics against numerous pathogens.

III. Host-Pathogen Interactions and Immunomodulatory Potential

The interaction of cis-2-dodecenoic acid with the host immune system is a burgeoning area of research. While direct evidence is still emerging, studies on related fatty acids provide insights into its potential immunomodulatory roles.

A. Interaction with Host Immune Cells

Fatty acids are known to influence the function of key immune cells such as macrophages and neutrophils.

-

Macrophages: These cells are central to both innate and adaptive immunity. Saturated fatty acids have been shown to activate macrophages via Toll-like receptor 4 (TLR4) signaling, leading to the production of pro-inflammatory cytokines.[10] Unsaturated fatty acids, conversely, can have anti-inflammatory effects.[11] The impact of cis-2-dodecenoic acid on macrophage polarization (M1 vs. M2) and function warrants further investigation.

-

Neutrophils: As first responders to infection, neutrophils are critical for clearing pathogens. Certain cis-polyunsaturated fatty acids can stimulate neutrophil superoxide production, a key component of their bactericidal arsenal.[12] Conversely, some fatty acids can impair neutrophil functions.[13]

B. Modulation of Cytokine Production

Cytokines are signaling proteins that orchestrate the immune response. A study on dermal and inflammatory cell lines showed that cis-2-decenoic acid, when delivered from chitosan membranes, could increase the production of the anti-inflammatory cytokine IL-10 and vascular endothelial growth factor (VEGF).[1] The broader impact of cis-2-dodecenoic acid on the cytokine profile during infection is a critical area for future research to understand its net effect on the host's inflammatory response.

IV. Core Methodologies for Studying cis-2-Dodecenoic Acid

For researchers aiming to investigate the multifaceted roles of cis-2-dodecenoic acid, a robust set of experimental protocols is essential.

A. Synthesis and Purification

While commercially available, cis-2-dodecenoic acid can also be synthesized in the laboratory. One common method involves the reaction of 2-decenoyl chloride with a suitable reagent.[14]

Protocol 1: Extraction and Purification from Bacterial Culture [15]

-

Culture Growth: Inoculate a suitable bacterial strain (e.g., Burkholderia cenocepacia) in an appropriate medium and grow to the desired optical density.

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells.

-

Supernatant Extraction: Decant the supernatant and perform a liquid-liquid extraction using an organic solvent like ethyl acetate.

-

Concentration: Evaporate the organic solvent to obtain the crude extract.

-

Purification: Purify the crude extract using silica gel chromatography, eluting with a gradient of ethyl acetate in hexane.

-

Analysis: Analyze the fractions by thin-layer chromatography (TLC) and pool the fractions containing the pure compound.

-

Purity Assessment: Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

B. Biofilm Inhibition and Dispersion Assays

The crystal violet assay is a standard method for quantifying biofilm formation and its inhibition.

Protocol 2: Crystal Violet Biofilm Assay [16][17]

-

Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable growth medium.

-

Plate Setup: In a 96-well microtiter plate, add the bacterial inoculum to wells containing various concentrations of cis-2-dodecenoic acid and appropriate controls.

-

Incubation: Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) to allow for biofilm formation.

-

Washing: Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

-

Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.

-

Washing: Wash the wells again to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 570-595 nm.

C. Antimicrobial Synergy Testing

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Protocol 3: Checkerboard Microdilution Assay [18][19][20]

-

Drug Preparation: Prepare serial dilutions of cis-2-dodecenoic acid and the antibiotic of interest in a 96-well microtiter plate, with concentrations decreasing along the x- and y-axes, respectively.

-

Inoculum Preparation: Prepare a standardized bacterial suspension.

-

Inoculation: Inoculate each well of the plate with the bacterial suspension.

-

Incubation: Incubate the plate for 16-20 hours.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.

-

FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4: Additive or Indifference

-

FIC Index > 4: Antagonism

-

V. Future Directions and Therapeutic Implications

cis-2-Dodecenoic acid and its derivatives represent a promising new frontier in the fight against microbial infections. Key areas for future research include:

-

Elucidating the precise molecular mechanisms of its immunomodulatory effects on host cells.

-

Optimizing its synergistic activity with a broader range of antibiotics against multidrug-resistant pathogens.

-

Developing novel drug delivery systems to enhance its bioavailability and targeted delivery to infection sites.

-

Investigating its efficacy in in vivo models of infection to translate the promising in vitro findings into clinical applications.

By continuing to unravel the complex roles of this fascinating signaling molecule, the scientific community can pave the way for innovative therapeutic strategies to combat the growing threat of antimicrobial resistance.

References

- 1. Cis-2-Decenoic Acid and Bupivacaine Delivered from Electrospun Chitosan Membranes Increase Cytokine Production in Dermal and Inflammatory Cell Lines [mdpi.com]

- 2. Biofilm - Wikipedia [en.wikipedia.org]

- 3. Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cis-2-Dodecenoic acid | C12H22O2 | CID 5312376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BDSF (cis-2-dodecenoic acid), Diffusible fatty acid signal molecule (CAS 4412-16-2) | Abcam [abcam.com]

- 7. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saturated fatty acid and TLR signaling link β cell dysfunction and islet inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cis-Polyunsaturated fatty acids induce high levels of superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of rat neutrophil function in vitro by cis- and trans-MUFA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-dodecenoic acid, 4412-16-2 [thegoodscentscompany.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Crystal violet assay [bio-protocol.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Dodecenoic Acid: Properties, Reactivity, and Applications

Introduction

2-Dodecenoic acid (C₁₂H₂₂O₂), a monounsaturated fatty acid, exists as two geometric isomers: cis-(Z)-2-dodecenoic acid and trans-(E)-2-dodecenoic acid. While structurally similar, these isomers exhibit distinct physical, chemical, and biological properties that make them subjects of significant interest in diverse fields, from microbiology and drug development to flavor and fragrance chemistry. The cis isomer, in particular, is a well-characterized bacterial signaling molecule known as Burkholderia cenocepacia diffusible signal factor (BDSF), playing a crucial role in quorum sensing and biofilm regulation. This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, its synthesis and reactivity, analytical methodologies, and its burgeoning applications, with a focus on insights relevant to researchers, scientists, and drug development professionals.

Physical and Chemical Properties: A Comparative Analysis

The seemingly subtle difference in the geometry of the double bond between the cis and trans isomers of this compound leads to notable variations in their physical properties. These differences are critical for understanding their behavior in various systems and for developing appropriate handling and formulation strategies.

| Property | (Z)-2-Dodecenoic Acid | (E)-2-Dodecenoic Acid |

| Synonyms | cis-2-Dodecenoic acid, BDSF | trans-2-Dodecenoic acid |

| CAS Number | 55928-65-9[1][2] | 4412-16-2[3][4] |

| Molecular Formula | C₁₂H₂₂O₂[1][2] | C₁₂H₂₂O₂[3][4] |

| Molecular Weight | 198.30 g/mol [1][2] | 198.30 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid[1] | Solid[5] |

| Melting Point | Not precisely defined, liquid at room temperature | 13.00 to 18.00 °C[6] |

| Boiling Point | 311.7±11.0 °C (Predicted)[1] | 155.00 to 158.00 °C @ 0.00 mm Hg[6] |

| Density | 0.922±0.06 g/cm³ (Predicted)[1] | Not available |

| Solubility | Soluble in DMF, DMSO, and chloroform[7] | Soluble in water (9.123 mg/L @ 25 °C, est.)[6] |

| pKa | 4.62±0.25 (Predicted)[1] | Not available |

Spectroscopic Characterization

A thorough understanding of the spectral properties of this compound is fundamental for its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the vinyl protons, the long alkyl chain, and the carboxylic acid proton. The coupling constant between the vinyl protons is a key diagnostic feature to distinguish between the cis and trans isomers. For the cis isomer, this coupling constant is typically smaller (around 11-12 Hz) compared to the trans isomer (around 15-16 Hz). The carboxylic acid proton appears as a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the two olefinic carbons, and the carbons of the alkyl chain. The chemical shifts of the carbons in the alkyl chain will be similar for both isomers, while the olefinic carbons may show slight differences.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the functional groups present. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid.[8] A sharp, intense peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[8][9] The C=C stretching vibration appears in the 1640-1680 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will typically show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern will include characteristic losses of water (M-18), the carboxyl group (M-45), and fragmentation along the alkyl chain.[10] Differentiating the isomers based solely on the 70 eV EI-MS can be challenging due to potential ion-induced isomerization.[2]

Chemical Reactivity and Synthesis

As an α,β-unsaturated carboxylic acid, this compound exhibits reactivity at the carboxylic acid group, the carbon-carbon double bond, and the α-carbon.

Reactivity Profile